methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride

Salt selection Aqueous solubility Pre-formulation

Eliminate pre-neutralization bottlenecks in amide coupling workflows. This 2-carboxylate dihydrochloride salt dissolves directly in aqueous media, enabling seamless SAR exploration of NAMPT inhibitors (reference IC₅₀ 10-11 nM for analogous carboxamide ureas). • Ortho-ester/pyridine-N geometry directs metal chelation and N-oxide reactivity, avoiding the divergent electronic profiles of the 3-carboxylate isomer. • Double HCl equivalents maximize solubility in SPR/ITC assay buffers (<1% DMSO), preserving target protein integrity. • Minimum 95% purity with full InChI Key traceability (HCPHVJODSIHWAT-UHFFFAOYSA-N) ensures batch-to-batch synthetic fidelity.

Molecular Formula C9H12Cl2N2O2
Molecular Weight 251.11
CAS No. 2089277-85-8
Cat. No. B2480988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride
CAS2089277-85-8
Molecular FormulaC9H12Cl2N2O2
Molecular Weight251.11
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(CNC2)C=C1.Cl.Cl
InChIInChI=1S/C9H10N2O2.2ClH/c1-13-9(12)7-3-2-6-4-10-5-8(6)11-7;;/h2-3,10H,4-5H2,1H3;2*1H
InChIKeyHCPHVJODSIHWAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate Dihydrochloride (CAS 2089277-85-8): Procurement-Grade Identity and Physicochemical Profile


Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride (CAS 2089277-85-8) is a bicyclic nitrogen-containing heterocycle belonging to the pyrrolo[3,4-b]pyridine (azaindole) class [1]. It bears a methyl carboxylate ester at the 2-position of the pyridine ring and is isolated as the dihydrochloride salt (C9H12Cl2N2O2, MW 251.11 g/mol) . The compound is supplied as a research-grade building block with a typical minimum purity specification of 95% . Its structural features—the fused pyrrole-pyridine core, the 2-carboxylate ester functional handle, and the dihydrochloride salt form—collectively distinguish it from closely related analogs and define its utility as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, nicotinamide phosphoribosyltransferase (NAMPT) inhibition, and muscarinic receptor modulation [2].

Why Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate Dihydrochloride Cannot Be Interchanged with In-Class Analogs


The pyrrolo[3,4-b]pyridine scaffold supports diverse substitution patterns, salt forms, and ester variants, each yielding distinct physicochemical and reactivity profiles that preclude generic interchange [1]. The 2-carboxylate methyl ester provides a reactive handle for amidation, hydrolysis, or transesterification that is absent in the parent 5H,6H,7H-pyrrolo[3,4-b]pyridine scaffold (CAS 147740-02-1, MW 193.07) [2]. The dihydrochloride salt form confers aqueous solubility advantages over the free base (CAS 1379173-21-3, MW 178.19) and delivers twice the hydrochloride equivalents of the mono-hydrochloride variant (CAS 1432678-81-3, MW 214.65) [3]. Furthermore, positional isomerism matters: the 2-carboxylate regioisomer (CAS 2089277-85-8) places the ester at a different electronic environment compared to the 3-carboxylate analog (CAS 1965310-13-7), which can alter reactivity in downstream coupling reactions and biological target engagement [4]. These cumulative differences—functional group presence, salt stoichiometry, and regioisomerism—mean that substituting one pyrrolo[3,4-b]pyridine derivative for another without re-optimization of synthetic protocols or biological assays carries material risk of divergent outcomes.

Quantitative Differentiation Evidence for Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate Dihydrochloride Versus Closest Analogs


Dihydrochloride Salt Form Confers Aqueous Solubility Enhancement Relative to Free Base

The dihydrochloride salt form of methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate (CAS 2089277-85-8) provides enhanced aqueous solubility compared to its free base counterpart methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate (CAS 1379173-21-3). The dihydrochloride salt carries two equivalents of HCl (MW 251.11 vs 178.19 for the free base), and analogous dihydrochloride salts in the pyrrolo[3,4-b]pyridine series are described as 'soluble in water due to the presence of the dihydrochloride salt form, which enhances its solubility and stability' . The mono-hydrochloride variant (CAS 1432678-81-3, MW 214.65) provides only one HCl equivalent, yielding a predicted logP of -0.739 [1], whereas the dihydrochloride form is expected to exhibit further increased hydrophilicity due to the additional ionizable center.

Salt selection Aqueous solubility Pre-formulation Medicinal chemistry

2-Carboxylate Methyl Ester Provides a Functional Handle Absent in the Parent Pyrrolo[3,4-b]pyridine Scaffold

Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride (CAS 2089277-85-8) incorporates a methyl carboxylate ester at the pyridine 2-position, a functional group absent in the parent scaffold 5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride (CAS 147740-02-1, C7H10Cl2N2, MW 193.07) . The 2-carboxylate ester enables direct derivatization via amide bond formation, ester hydrolysis to the carboxylic acid, or transesterification—synthetic transformations that are not accessible from the unfunctionalized parent scaffold. BOC Sciences and multiple vendor sources explicitly identify the free base analog (CAS 1379173-21-3) as 'an analogue of 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine, a building block used in the synthesis of potent nicotinamide phosphoribosyl transferase inhibitors with antiproliferative activity' . The Dragovich et al. (2013) study demonstrates that pyrrolopyridine-2-carboxamide derivatives achieve NAMPT IC50 values as low as 10–11 nM and antiproliferative IC50 values of 7–36 nM in cancer cell lines [1], underscoring the value of the 2-position carboxylate-derived amide motif.

Synthetic intermediate Functional group handle Amidation Medicinal chemistry

Regioisomeric Differentiation: 2-Carboxylate Versus 3-Carboxylate Positional Isomers

Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride (CAS 2089277-85-8) is the 2-carboxylate regioisomer, distinct from methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylate dihydrochloride (CAS 1965310-13-7), which bears the ester at the 3-position of the pyridine ring . While both compounds share the same molecular formula (C9H12Cl2N2O2, MW 251.11) and dihydrochloride salt form, the positional difference places the electron-withdrawing ester group at different locations on the pyridine ring, altering the electronic distribution and reactivity. PubChem records confirm distinct InChI Keys for the two regioisomers: HCPHVJODSIHWAT-UHFFFAOYSA-N (2-carboxylate) versus VSGDECFXPZZCCK-UHFFFAOYSA-N (3-carboxylate) [1]. The 2-carboxylate regioisomer positions the ester adjacent to the ring nitrogen, creating a different hydrogen-bonding and metal-chelating environment compared to the 3-carboxylate isomer where the ester is meta to the ring nitrogen. The 3-carboxylate isomer has been associated with M4 muscarinic acetylcholine receptor modulation , suggesting that the regioisomeric position may direct biological target engagement.

Regioisomerism Positional isomer Structure-activity relationship Medicinal chemistry

Class-Level Antibacterial Activity of Pyrrolo[3,4-b]pyridine Derivatives with Quantified MIC Values

Polysubstituted pyrrolo[3,4-b]pyridine derivatives, which share the core scaffold with methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride, have demonstrated quantifiable antibacterial activity in standardized assays. In a 2021 study by Saigal et al., pyrrolo[3,4-b]pyridine derivatives were tested against two Gram-positive (S. pneumoniae MTCC 655, E. faecalis MTCC 439) and three Gram-negative (E. coli ATCC 25922, S. typhimurium MTCC 3224, P. aeruginosa MTCC 2453) bacterial strains [1]. The most potent compounds (4j and 4l) displayed bactericidal activity against E. coli with MIC values of 62.5 μg/mL and 125.0 μg/mL, respectively. Growth kinetic studies against E. coli and human RBC toxicity assays confirmed that these compounds inhibit bacterial growth without significant hemolysis or cytotoxicity against human HepG2 cells [2]. While these data are for functionalized derivatives rather than the methyl ester building block itself, they establish a quantitative activity baseline for the pyrrolo[3,4-b]pyridine chemotype and validate the scaffold's relevance for antibacterial drug discovery programs.

Antibacterial MIC E. coli Pyrrolopyridine Drug discovery

Molecular Weight and Heavy Atom Count Differentiation from the Parent Scaffold Impacts Downstream Pharmacokinetic Predictions

Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride (MW 251.11, heavy atom count 15) is substantially heavier than the parent scaffold 5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride (MW 193.07, heavy atom count 11) [1]. This MW difference of 58.04 g/mol arises from the addition of the carbomethoxy group (COOCH3, formula weight 59.04). In lead optimization contexts, this incremental mass occupies a different region of property space: the parent scaffold (MW 193) sits well within fragment-like property ranges (MW < 250), while the target compound (MW 251) crosses into lead-like territory. The target compound also features an increased hydrogen bond acceptor count (4 vs 2) and introduces a rotatable bond (2 vs 0), as computed by PubChem [2]. These altered physicochemical descriptors directly impact predicted permeability, solubility, and metabolic stability profiles of downstream derivatives.

Molecular weight Physicochemical properties Lead-likeness Drug design

Optimal Procurement and Application Scenarios for Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate Dihydrochloride


NAMPT Inhibitor Lead Optimization via 2-Carboxamide Derivatization

The 2-carboxylate methyl ester functionality of CAS 2089277-85-8 enables direct conversion to carboxamide derivatives through amidation with primary or secondary amines. This synthetic route mirrors the established pharmacophore in Dragovich et al. (2013), where pyrrolopyridine-2-carboxamide ureas achieved NAMPT biochemical IC50 values of 10–11 nM and antiproliferative IC50 values of 7–36 nM in PC-3 and A2780 cancer cell lines [1]. The dihydrochloride salt form ensures aqueous solubility during amide coupling reactions, eliminating the need for pre-neutralization steps. Procure this compound when the synthetic objective is to explore 2-position amide SAR in the NAMPT inhibitor series, rather than purchasing the unfunctionalized parent scaffold (CAS 147740-02-1) which would require additional C–H functionalization chemistry to install the carboxylate .

Regioselective Synthesis of 2-Substituted Pyrrolo[3,4-b]pyridine Derivatives

The unambiguous 2-carboxylate regioisomer identity of CAS 2089277-85-8 (confirmed by distinct InChI Key HCPHVJODSIHWAT-UHFFFAOYSA-N) is critical for synthetic programs requiring precise positional control . When reaction outcomes depend on the electronic environment of the pyridine nitrogen (e.g., N-oxide formation, metal coordination, or electrophilic aromatic substitution), the 2-carboxylate isomer places the ester group ortho to the ring nitrogen, creating a different activation pattern compared to the 3-carboxylate isomer (CAS 1965310-13-7). Choose this compound over the 3-carboxylate isomer when synthetic planning requires the ester to be adjacent to the pyridine nitrogen to direct reactivity or chelate metal catalysts [2].

Antibacterial Scaffold SAR Starting Point with Pre-Validated Phenotype

For antibacterial drug discovery programs, methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride serves as a versatile starting material for generating focused libraries of functionalized pyrrolo[3,4-b]pyridines. The core scaffold has a pre-validated antibacterial phenotype: functionalized derivatives (compounds 4j and 4l) achieved MIC values of 62.5 and 125.0 μg/mL against E. coli ATCC 25922, with demonstrated bactericidal activity, favorable human RBC toxicity profiles, and drug-like properties by docking studies [3]. The methyl ester and dihydrochloride salt together provide both a derivatizable handle and aqueous compatibility for multi-component reactions such as the DBU-catalyzed three-component condensation with aromatic aldehydes and malononitrile or ethyl cyanoacetate [4].

Aqueous-Phase Biochemical Assay Preparation Without Solubility Excipients

The dihydrochloride salt form of CAS 2089277-85-8 ensures water solubility that is advantageous for direct use in aqueous biochemical assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) experiments . Unlike the free base (CAS 1379173-21-3), which may require DMSO co-solvents or surfactants that can interfere with protein binding measurements, the dihydrochloride salt dissolves directly in buffered aqueous media. This property is particularly relevant when the compound is used as a reference control or competitive binding probe in target engagement assays. Select the dihydrochloride over the free base when assay protocols mandate minimal organic co-solvent content (typically <1% DMSO) to preserve target protein structural integrity.

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